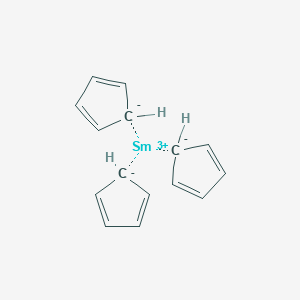
TRIS(CYCLOPENTADIENYL)SAMARIUM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium, a lanthanide metal, is known for its ability to mediate various organic reactions, particularly those involving electron transfer processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(CYCLOPENTADIENYL)SAMARIUM typically involves the reaction of samarium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere. The reaction proceeds as follows:
SmCl3+3NaC5H5→Sm(C5H5)3+3NaCl
The product is then purified by sublimation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and inert atmosphere conditions .
化学反応の分析
Types of Reactions
TRIS(CYCLOPENTADIENYL)SAMARIUM undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form samarium oxide.
Reduction: Can reduce organic compounds, such as carbonyl groups, to alcohols.
Substitution: Participates in ligand exchange reactions with other cyclopentadienyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxygen: For oxidation reactions.
Hydrogen: For reduction reactions.
Other cyclopentadienyl compounds: For substitution reactions.
Major Products
The major products formed from these reactions include samarium oxide, alcohols, and substituted cyclopentadienyl complexes .
科学的研究の応用
TRIS(CYCLOPENTADIENYL)SAMARIUM has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving electron transfer.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
作用機序
The mechanism by which TRIS(CYCLOPENTADIENYL)SAMARIUM exerts its effects involves electron transfer processes. The compound can donate or accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved include interactions with organic substrates, leading to the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
- Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
Uniqueness
TRIS(CYCLOPENTADIENYL)SAMARIUM is unique due to its specific electron transfer capabilities and its ability to mediate a wide range of organic reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis .
生物活性
Tris(cyclopentadienyl)samarium(III) (SmCp₃) is a complex of samarium, a rare earth element, which has garnered attention in various fields, including materials science and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
- Molecular Formula : C₁₅H₃Sm
- Molecular Weight : 345.69 g/mol
- CAS Number : 1298-55-1
- Appearance : Burnt orange crystals
- Melting Point : 350 °C
- Purity : Assay of 98% by titration
The compound's structure consists of three cyclopentadienyl ligands coordinated to a central samarium ion, which contributes to its unique chemical and biological properties.
Biological Activity Overview
Research into the biological activity of SmCp₃ has primarily focused on its potential applications in cancer therapy, particularly in radiopharmaceuticals. The following sections summarize key findings related to its biological interactions and therapeutic potential.
1. Antitumor Activity
One of the most significant aspects of SmCp₃ is its use in cancer treatment. Samarium isotopes, particularly Sm-153, are used in targeted radiotherapy for treating bone metastases. Studies have shown that Sm-153 lexidronam can effectively deliver localized radiation to tumor sites, minimizing damage to surrounding healthy tissues.
- Case Study : A retrospective analysis involving 139 patients treated with Sm-153 lexidronam reported adverse events such as myelosuppression and edema. The study concluded that while chemotherapy post-treatment increased the prevalence of lower extremity edema, the overall effectiveness of Sm-153 in palliation was notable .
The mechanism by which SmCp₃ exerts its biological effects is largely attributed to the radiotoxicity of samarium isotopes. Upon decay, these isotopes emit beta particles that induce cellular damage in neoplastic tissues.
- Research Findings : A study utilizing biodistribution data indicated that compounds like [^153Sm]-samarium maltolate exhibited rapid clearance from the bloodstream, suggesting a favorable pharmacokinetic profile for therapeutic applications .
3. Toxicological Studies
Safety assessments have highlighted potential toxic effects associated with samarium complexes. The primary concerns include hematologic toxicity and organ-specific effects due to accumulation.
| Study Parameter | Value |
|---|---|
| Effective Half-Life | 2.3 hours |
| Biological Half-Life | 2.46 hours |
| Common Adverse Events | Edema, neuropathy |
These findings underline the necessity for careful monitoring during therapeutic applications to mitigate adverse effects .
Comparative Analysis with Other Lanthanide Complexes
This compound(III) can be compared with other lanthanide complexes regarding their bonding characteristics and biological interactions.
| Complex | Bonding Type | Biological Activity |
|---|---|---|
| Tris(cyclopentadienyl)lanthanum | Strong σ-donor character | Similar therapeutic applications |
| Tris(cyclopentadienyl)neodymium | Moderate interactions | Limited studies on biological effects |
| Tris(cyclopentadienyl)ytterbium | High stability | Investigated for photonic applications |
The comparative analysis indicates that while similar bonding characteristics exist among these complexes, their specific biological activities vary significantly based on their unique isotopes and structural configurations .
特性
CAS番号 |
1298-55-1 |
|---|---|
分子式 |
C15H15Sm |
分子量 |
345.6 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;samarium(3+) |
InChI |
InChI=1S/3C5H5.Sm/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChIキー |
JATUBMAGPQRBHH-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sm+3] |
正規SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Sm+3] |
Key on ui other cas no. |
1298-55-1 |
ピクトグラム |
Flammable |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















